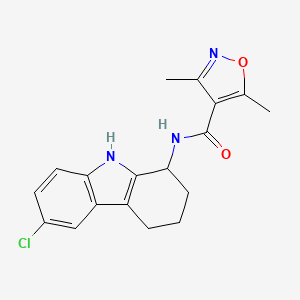

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core substituted with a chloro group at position 6 and linked to a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The carbazole system provides a rigid, aromatic framework, while the oxazole-carboxamide group introduces hydrogen-bonding capabilities and steric bulk.

Properties

Molecular Formula |

C18H18ClN3O2 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23) |

InChI Key |

DGSRMLCKRMCTDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

- Core Heterocycle: The target compound’s tetrahydrocarbazole is a fused bicyclic system, whereas pyrazole derivatives (e.g., 3a) feature monocyclic pyrazole rings. The carbazole’s extended π-system may enhance binding to hydrophobic pockets in biological targets compared to pyrazoles.

- Substituents : Both classes incorporate chloro and methyl groups, but the target compound’s chloro substituent is positioned on the carbazole, whereas pyrazole derivatives (e.g., 3b , 3e ) place chlorines on aryl rings. This positional variance could influence electronic effects and steric interactions .

Spectroscopic Data

- NMR : Pyrazole derivatives show aromatic proton shifts at δ 7.21–8.12 ppm (e.g., 3a ), while the target compound’s carbazole protons may resonate upfield due to ring current effects. The oxazole’s methyl groups (δ ~2.66 ppm in 3a ) align with typical shifts for alkyl substituents in heterocycles.

- Mass Spectrometry : Pyrazole derivatives exhibit [M+H]+ peaks at 403–437 m/z , whereas the target compound’s higher molecular weight (estimated ~400–450 Da) would result in a distinct mass signature.

Comparison with Benzoxazole-Triazole Hybrids

describes 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) , a hybrid structure with a benzoxazole and triazole-thione system:

Functional Group Analysis

- Benzoxazole vs. Carbazole : Benzoxazole’s oxygen atom introduces polarity, whereas the carbazole’s nitrogen may participate in π-π stacking or hydrogen bonding.

- Triazole-Thione vs.

Comparison with GPCR-Targeting Benzazepines

references SKF compounds (e.g., SKF 83959 ), benzazepines acting as dopamine receptor ligands. Although structurally distinct, these compounds share pharmacological relevance:

Pharmacophore Overlap

- Both classes feature chloro substituents and aromatic systems. The target compound’s carbazole may mimic SKF’s benzazepine core in receptor binding, albeit with differing conformational flexibility .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.